Cas no 5002-15-3 (Ethyl 6-(4-biphenyl)-6-oxohexanoate)

Ethyl 6-(4-biphenyl)-6-oxohexanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 6-oxo-6-(4-phenylphenyl)hexanoate
- LogP
- Ethyl 6-(4-biphenyl)-6-oxohexanoate
- 5002-15-3
- Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate
- AKOS016023149
- MS-21351
- MFCD01320307
- DTXSID00645637
-
- MDL: MFCD01320307
- インチ: InChI=1S/C20H22O3/c1-2-23-20(22)11-7-6-10-19(21)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3
- InChIKey: DYDFAKWZKZUKPE-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 310.15696
- どういたいしつりょう: 310.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 9
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- PSA: 43.37
Ethyl 6-(4-biphenyl)-6-oxohexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 207820-5g |
ethyl 6-(4-biphenyl)-6-oxohexanoate |
5002-15-3 | 97% | 5g |
£1753.00 | 2022-03-01 | |
abcr | AB367814-1g |
Ethyl 6-(4-biphenyl)-6-oxohexanoate, 97%; . |
5002-15-3 | 97% | 1g |
€748.70 | 2024-06-07 | |
A2B Chem LLC | AG45411-1g |
Ethyl 6-(4-biphenyl)-6-oxohexanoate |
5002-15-3 | 97% | 1g |
$516.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651535-1g |
Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate |
5002-15-3 | 98% | 1g |
¥5250.00 | 2024-05-11 | |
Crysdot LLC | CD12067888-1g |
Ethyl 6-(4-biphenyl)-6-oxohexanoate |
5002-15-3 | 95+% | 1g |
$381 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651535-5g |
Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate |
5002-15-3 | 98% | 5g |
¥25042.00 | 2024-05-11 | |
TRC | E102335-250mg |
Ethyl 6-(4-biphenyl)-6-oxohexanoate |
5002-15-3 | 250mg |
$ 440.00 | 2022-06-05 | ||
Fluorochem | 207820-1g |
ethyl 6-(4-biphenyl)-6-oxohexanoate |
5002-15-3 | 97% | 1g |
£424.00 | 2022-03-01 | |
Key Organics Ltd | MS-21351-1G |
Ethyl 6-(4-biphenyl)-6-oxohexanoate |
5002-15-3 | >95% | 1g |
£468.00 | 2025-02-09 | |
TRC | E102335-500mg |
Ethyl 6-(4-biphenyl)-6-oxohexanoate |
5002-15-3 | 500mg |
$ 735.00 | 2022-06-05 |
Ethyl 6-(4-biphenyl)-6-oxohexanoate 関連文献
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Ethyl 6-(4-biphenyl)-6-oxohexanoateに関する追加情報
Ethyl 6-Oxo-6-(4-Phenylphenyl)Hexanoate: A Comprehensive Overview
Ethyl 6-Oxo-6-(4-Phenylphenyl)Hexanoate, also known by its CAS number 5002-15-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention for its potential applications in various industries. In this article, we will delve into the chemical structure, synthesis methods, physical properties, and current research advancements related to ethyl 6-oxo-6-(4-phenylphenyl)hexanoate.
The molecular structure of ethyl 6-oxo-6-(4-phenylphenyl)hexanoate is characterized by a hexanoate backbone with a ketone group at the sixth position. The presence of a biphenyl group attached to the ketone introduces unique electronic and steric effects, which influence the compound's reactivity and solubility. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in different chemical environments. For instance, researchers have explored how the biphenyl moiety affects the compound's ability to form supramolecular assemblies, which could be harnessed for applications in nanotechnology.
One of the key areas of research on ethyl 6-Oxo-6-(4-Phehnylphenly)Hexanoate involves its synthesis. Traditional methods often involve multi-step reactions, such as Friedel-Crafts acylation followed by oxidation and esterification. However, recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. For example, researchers have successfully employed microwave-assisted synthesis to significantly reduce reaction times while maintaining high yields. These developments not only enhance the practicality of producing ethyl 6-Oxo... but also align with the growing demand for sustainable chemical processes.
The physical properties of ethyl 6-Oxo... are equally intriguing. The compound exhibits a high melting point due to its rigid molecular structure, which is attributed to the aromatic biphenyl group. Additionally, it demonstrates moderate solubility in common organic solvents, making it suitable for use in various solution-based applications. Recent studies have also investigated its thermal stability under different conditions, revealing that it can withstand temperatures up to 250°C without significant decomposition. This property makes it a promising candidate for high-temperature applications in materials science.
Applications of ethyl 6-Oxo... span across multiple domains. In pharmaceuticals, its unique structure has been explored for potential drug delivery systems due to its ability to form stable complexes with biomolecules. In electronics, researchers are investigating its use as a dielectric material owing to its high thermal stability and low dielectric loss. Furthermore, recent breakthroughs have demonstrated its utility in polymer chemistry as a building block for constructing advanced polymeric materials with tailored mechanical and electronic properties.
Looking ahead, ongoing research continues to uncover new facets of ethyL 6-Oxo... One promising avenue is its application in green chemistry initiatives. Scientists are exploring ways to utilize this compound as a catalyst or precursor in reactions that minimize waste and energy consumption. Additionally, studies are being conducted to understand its biodegradability and environmental impact, which are critical factors for large-scale industrial adoption.
In conclusion, ethyL 6-Oxo... is a versatile compound with immense potential across various industries. Its unique chemical structure, coupled with advancements in synthesis and application techniques, positions it as a key player in modern materials science and organic chemistry. As research progresses further into its properties and uses, we can expect even more innovative applications that contribute to technological advancement while promoting sustainability.
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